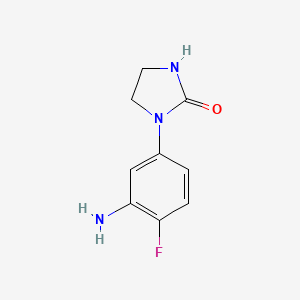

1-(3-Amino-4-fluorophenyl)imidazolidin-2-one

Vue d'ensemble

Description

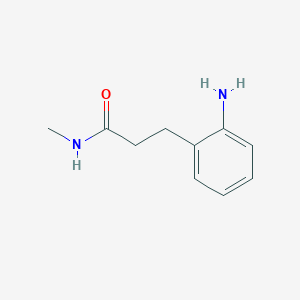

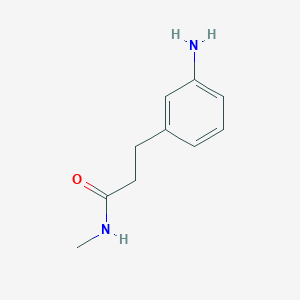

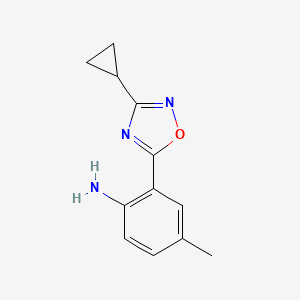

“1-(3-Amino-4-fluorophenyl)imidazolidin-2-one” is a chemical compound with the CAS Number: 1042555-85-0 . It has a molecular weight of 195.2 and its IUPAC name is 1-(3-amino-4-fluorophenyl)-2-imidazolidinone . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FN3O/c10-7-2-1-6 (5-8 (7)11)13-4-3-12-9 (13)14/h1-2,5H,3-4,11H2, (H,12,14) . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 195.19 . The compound is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Stereoselective Synthesis

Imidazolidin-4-ones, including derivatives similar to 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one, are noted for their role in stereoselective synthesis. These compounds are utilized as skeletal modifications in bioactive oligopeptides to serve as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. The formation of imidazolidin-4-ones involves stereoselective reactions, particularly when reacted with substituted benzaldehydes, highlighting the importance of intramolecular hydrogen bonding in the stereoselectivity of these reactions (Ferraz et al., 2007).

Antinociceptive Effects

Research into imidazolidine derivatives, a category that includes the compound of interest, has explored their potential therapeutic applications. For instance, the antinociceptive effects of specific imidazolidine derivatives have been studied in mice, indicating potential anti-inflammatory mechanisms behind these effects (Queiroz et al., 2015).

Chemoselective Conjugation for Biological Applications

Imidazolidino boronate complexes derived from reactions involving imidazolidinones demonstrate chemoselective conjugation useful in biological contexts. These complexes are shown to be responsive to cysteine in biological media, enabling the creation of "smart" peptides for potential therapeutic and diagnostic applications (Li et al., 2018).

Corrosion Inhibition

Imidazolidin derivatives are also studied for their role in corrosion inhibition. The electrochemical behavior of various imidazolidine compounds has been evaluated, revealing their potential as corrosion inhibitors, which is crucial for protecting materials in industrial applications (Cruz et al., 2004).

Antimicrobial and Antioxidant Activities

Thiazolidinone derivatives, related to imidazolidin-2-ones, have been examined for their calcium antagonistic activity alongside antioxidant properties. This dual functionality suggests their utility in designing compounds with enhanced therapeutic profiles (Kato et al., 1999).

Safety And Hazards

Propriétés

IUPAC Name |

1-(3-amino-4-fluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXZHRAJWRYIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-4-fluorophenyl)imidazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)

![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)